Chemical and Physicochemical Profiling of (Pentan-3-yl)[1-(1,3-thiazol-2-yl)ethyl]amine: A Strategic Pharmacophoric Scaffold
Chemical and Physicochemical Profiling of (Pentan-3-yl)[1-(1,3-thiazol-2-yl)ethyl]amine: A Strategic Pharmacophoric Scaffold
Executive Summary
In modern drug discovery, the rational design of small-molecule scaffolds dictates both target engagement and pharmacokinetic viability. (Pentan-3-yl)[1-(1,3-thiazol-2-yl)ethyl]amine (CAS: 1343049-71-7) represents a highly specialized building block that merges a privileged heterocyclic pharmacophore with a sterically hindered basic center[1]. This technical guide elucidates the compound's structural identity, details a self-validating synthetic protocol for its preparation, and explores the causality behind its utility in overcoming common metabolic liabilities in drug development.
Structural Identity & Quantitative Physicochemical Profiling
The architectural core of this molecule consists of a 1,3-thiazole ring linked via a chiral ethyl bridge to a secondary amine, which is further substituted by a bulky pentan-3-yl (1-ethylpropyl) group. This specific arrangement is engineered to balance lipophilicity, basicity, and steric bulk.
To facilitate rapid comparison for lead optimization, the quantitative physicochemical properties—often evaluated against Lipinski's Rule of Five and Veber's Rules—are summarized below.
| Property | Value | Pharmacokinetic Implication |
| Chemical Formula | C₁₀H₁₈N₂S | Optimal low-molecular-weight fragment. |
| Molecular Weight | 198.33 g/mol | Excellent for deep pocket penetration; high ligand efficiency. |
| LogP (Estimated) | ~2.6 | Favorable lipophilicity for passive membrane permeability. |
| Topological Polar Surface Area (TPSA) | 53.2 Ų | Well below the 90 Ų threshold, predicting excellent blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors (HBD) | 1 | Single secondary amine limits desolvation penalties during binding. |
| Hydrogen Bond Acceptors (HBA) | 2 | Thiazole nitrogen and amine nitrogen serve as key interaction points. |
| Rotatable Bonds | 5 | Strikes a balance between conformational flexibility and entropic penalty upon binding. |
| Formal Charge at pH 7.4 | +1 (Protonated) | The secondary amine (pKa ~9.5) ensures high aqueous solubility via salt formation. |
Strategic Pharmacophoric Utility: Bioisosterism & Metabolic Shielding
The selection of this specific scaffold in a medicinal chemistry campaign is driven by two primary structural features:
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The 1,3-Thiazole Bioisostere: The thiazole ring is a classical bioisostere for pyridine, oxazole, and benzene rings. It acts as a robust hydrogen-bond acceptor while modulating the electron density of the overall molecule. This substitution frequently enhances target affinity (e.g., in kinase and anti-parasitic drug design) while avoiding the toxicity often associated with aniline or unshielded pyridine derivatives[2].
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Steric Shielding of the Amine: A ubiquitous challenge in drug development is the rapid clearance of secondary and tertiary amines via oxidative N-dealkylation mediated by Cytochrome P450 (CYP450) enzymes (specifically CYP3A4 and CYP2D6). By flanking the basic amine with a highly branched pentan-3-yl group , the molecule introduces profound steric hindrance. This 3 from accessing the nitrogen lone pair or the adjacent α-protons, dramatically increasing the metabolic half-life (t₁/₂) of the compound[3].
Fig 1: Pharmacophoric mapping demonstrating target engagement and CYP450 metabolic shielding.
Self-Validating Synthetic Methodology: Reductive Amination
To synthesize (Pentan-3-yl)[1-(1,3-thiazol-2-yl)ethyl]amine efficiently, a one-pot direct reductive amination is the optimal route. This protocol utilizes 1-(1,3-thiazol-2-yl)ethan-1-one and pentan-3-amine.
Causality of Reagent Choice: Sodium triacetoxyborohydride (STAB) is explicitly selected over Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaCNBH₃). STAB's electron-withdrawing acetoxy groups render it a mild hydride source that 4 without prematurely reducing the starting ketone[4]. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas associated with NaCNBH₃.
Step-by-Step Protocol
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Imine Condensation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1-(1,3-thiazol-2-yl)ethan-1-one (1.0 equiv, 10 mmol) and pentan-3-amine (1.1 equiv, 11 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
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Acid Catalysis: Add glacial acetic acid (1.5 equiv, 15 mmol) dropwise. Rationale: The mild acid protonates the carbonyl oxygen, increasing its electrophilicity to overcome the steric hindrance of the pentan-3-amine during nucleophilic attack. Stir at 25 °C for 2 hours.
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In-Process Validation 1: Pull a 10 µL aliquot, quench in saturated NaHCO₃, extract with ethyl acetate, and analyze via LC-MS. Proceed only when >90% conversion to the imine mass ([M+H]⁺ = 197.1) is confirmed.
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Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol) portion-wise over 15 minutes to control the exothermic hydride transfer. Allow the reaction to warm to room temperature and stir for 12 hours.
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Quenching & Workup (Self-Validation 2): Carefully quench the reaction by adding saturated aqueous NaHCO₃ dropwise until gas evolution (H₂ and CO₂) completely ceases and the aqueous phase reaches pH ~8. Rationale: This step neutralizes the acetic acid and safely decomposes any unreacted STAB, ensuring no reducing agent carries over.
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Isolation: Extract the mixture with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH with 0.1% Triethylamine) to yield the pure secondary amine.
Fig 2: Stepwise reductive amination workflow utilizing STAB for selective imine reduction.
Analytical Characterization Framework
To definitively confirm the identity and purity of the synthesized compound, the following analytical framework must be applied:
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High-Resolution Mass Spectrometry (HRMS-ESI⁺): The theoretical exact mass for C₁₀H₁₉N₂S⁺ [M+H]⁺ is 199.1263. A mass accuracy within ±5 ppm validates the molecular formula.
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¹H NMR (400 MHz, CDCl₃):
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Thiazole Protons: Two distinct doublets at ~7.2 ppm and ~7.7 ppm (J ≈ 3.2 Hz), characteristic of the 4- and 5-positions of the 1,3-thiazole ring.
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Ethyl Bridge Methine: A quartet at ~4.2 ppm, integrating for 1H, representing the proton adjacent to the chiral center.
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Steric Shield Methine: A quintet at ~2.5 ppm, representing the central proton of the pentan-3-yl group.
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Infrared Spectroscopy (FT-IR, ATR): The presence of a weak, sharp absorption band at ~3300 cm⁻¹ confirms the N-H stretch of the secondary amine, while bands at ~1530 cm⁻¹ correspond to the C=N stretching of the thiazole ring.
References
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Fluorochem. "n-(1-(Thiazol-2-yl)ethyl)pentan-3-amine - Fluorochem". 1
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ChemicalBook. "Sodium triacetoxyborohydride: Applications in Selective Reductive Amination". 4
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Kaspady, M. et al. "Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres". Letters in Drug Design & Discovery. 2
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ACS Publications. "Design, Synthesis, and Biological Evaluation of Novel Tri- and Tetrasubstituted Imidazoles...". Journal of Medicinal Chemistry. 3
